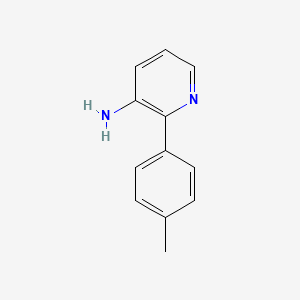

3-Amino-2-(p-tolyl)pyridine

説明

Significance of Aminopyridine Scaffolds in Organic and Inorganic Chemistry

Aminopyridine scaffolds are crucial building blocks in both organic and inorganic chemistry due to their versatile reactivity and structural properties. researchgate.net These scaffolds are integral to the synthesis of bioactive molecules, natural products, and advanced materials. researchgate.net Their ability to act as ligands for transition metals has led to widespread use in coordination chemistry and catalysis. researchgate.netnsf.gov

In medicinal chemistry, aminopyridine derivatives are recognized for their diverse pharmacological activities. They can interact with various enzymes and receptors, leading to a broad spectrum of biological effects. For instance, they form the core of compounds developed as enzyme inhibitors and are investigated for their potential in treating a range of diseases.

The coordination chemistry of aminopyridines is a particularly active area of research. They can form stable complexes with a variety of metals, and by modifying the steric and electronic properties of the aminopyridine ligand, researchers can fine-tune the characteristics of the resulting metal complexes. researchgate.net This has applications in the development of catalysts for processes like atom transfer radical polymerization (ATRP). nsf.gov Furthermore, the amino group and the pyridine (B92270) nitrogen provide sites for hydrogen bonding, which is critical in crystal engineering and the design of supramolecular assemblies.

Overview of Aryl-Substituted Pyridines in Advanced Chemical Systems

Aryl-substituted pyridines are a class of compounds that have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The introduction of an aryl group onto the pyridine ring can significantly influence the molecule's electronic properties, steric profile, and biological activity.

The synthesis of these compounds is a major focus, with numerous methods developed, including transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.govrsc.orgrsc.org These methods allow for the efficient and regioselective construction of complex, polysubstituted pyridines from readily available starting materials. nih.govrsc.org

In materials science, aryl-substituted pyridines are used as building blocks for organic light-emitting diodes (LEDs) and conducting polymers. ontosight.ai Their rigid structure and tunable electronic properties make them ideal candidates for these applications. As ligands in coordination chemistry, they are essential for creating catalysts used in a wide range of organic transformations. nih.govontosight.aigoogle.comchemsoc.org.cn The specific substitution pattern on the aryl group and the pyridine ring allows for precise control over the catalytic activity and selectivity. chemsoc.org.cn

Scope and Research Focus on 3-Amino-2-(p-tolyl)pyridine

While dedicated research on 3-Amino-2-(p-tolyl)pyridine is not extensively documented, the research landscape of closely related analogues provides insight into its potential synthesis, properties, and applications. The p-tolyl substituent is a common feature in many researched pyridine derivatives, often introduced to modulate the electronic and steric characteristics of the molecule.

Synthetic strategies for related p-tolyl-substituted pyridines often involve multi-step sequences. For example, the synthesis of polysubstituted pyridines can be achieved through Truce-Smiles rearrangement or base-catalyzed reactions of conjugated acetylenes with benzylamines. mdpi.comacs.org Palladium-catalyzed Suzuki coupling is a frequently employed method for introducing the p-tolyl group onto a pyridine ring. nih.gov

The research focus on analogous compounds often lies in medicinal chemistry and materials science. For instance, various fused ring systems incorporating the p-tolylpyridine structure, such as thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines, have been synthesized and characterized for their potential biological activities. scirp.orgajol.info

Below are data tables for compounds structurally related to 3-Amino-2-(p-tolyl)pyridine, illustrating the types of research findings in this area.

Table 1: Analytical Data for 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone Data from a study on novel pyrrolo[2,3-b]pyridine derivatives. ajol.info

| Analysis Type | Data |

| Appearance | White solid |

| Melting Point | 340-344 °C |

| Yield | 86% |

| IR (KBr, νmax cm⁻¹) | 3440 (NH₂), 1675 (C=O), 1595 (C=N) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 1.98 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 2.26 (s, 3H, CH₃-C=O), 6.71 (1H-pyrrole), 7.04-7.44 (m, 9H, Ar-H), 11.97 (s, 2H, NH₂, D₂O exchangeable) |

| ¹³C NMR (400 MHz, DMSO-d₆, δ ppm) | 20.95, 21.35, 21.38, 102.18, 106.25, 128.41-129.36, 135.79-137.27, 153.80, 159.49 |

| EIMS m/z | 357.72 [M⁺, 100%] |

| Elemental Analysis (Calcd. for C₂₃H₂₁N₃O) | C, 77.72; H, 5.96; N, 11.82 |

| Elemental Analysis (Found) | C, 77.70; H, 5.95; N, 11.80 |

Table 2: Analytical Data for 7-(Phenylamino)-5-p-tolylfuro[3,2-b]pyridine Data from a study on the synthesis of furopyridines via photocyclization. unirioja.es

| Analysis Type | Data |

| Appearance | White crystal |

| Melting Point | 87-89 °C |

| Yield | 8% |

| IR (CHCl₃, ν cm⁻¹) | 3421 (NH), 2927, 1627, 1577 (Ar) |

| ¹H NMR (CDCl₃, δ ppm) | 2.39 (s, 3H), 6.48 (s, 1H), 7.02 (d, J = 2.1 Hz, 1H), 7.16-7.45 (m, 8H), 7.78 (m, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 21.2, 100.4, 109.0, 121.4, 124.2, 127.2, 128.9, 129.3, 129.6, 136.1, 136.7, 138.3, 139.3, 147.2, 147.4, 156.2 |

| ESMS m/z | 301 [MH⁺] |

| Elemental Analysis (Calcd. for C₂₀H₁₆N₂O) | C, 79.98; H, 5.37; N, 9.33 |

| Elemental Analysis (Found) | C, 79.99; H, 5.34; N, 9.40 |

Structure

3D Structure

特性

IUPAC Name |

2-(4-methylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTKVFFRNHRQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 3 Amino 2 P Tolyl Pyridine As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of 3-Amino-2-(p-tolyl)pyridine is dictated by the electronic and steric influences of its constituent groups: the pyridine (B92270) ring, the amino group, and the p-tolyl substituent. The pyridine nitrogen possesses a lone pair of electrons, making it a primary site for coordination to metal centers. The adjacent amino group introduces a secondary potential donor site, allowing for chelation. The bulky p-tolyl group at the 2-position of the pyridine ring can sterically influence the approach of metal ions and the geometry of the resulting complexes.

The most fundamental coordination mode for 3-Amino-2-(p-tolyl)pyridine involves the donation of the lone pair of electrons from the pyridine nitrogen atom to a metal center. This monodentate coordination is a common feature of pyridine-based ligands. In this mode, the ligand acts as a simple Lewis base, forming a coordinate covalent bond with the metal ion. The electronic properties of the pyridine ring, influenced by the amino and p-tolyl substituents, can modulate the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. For instance, the electron-donating nature of the amino and p-tolyl groups is expected to increase the electron density on the pyridine nitrogen, enhancing its coordinating ability.

In complexes where 3-Amino-2-(p-tolyl)pyridine acts as a monodentate ligand through its pyridine nitrogen, the amino group may remain uncoordinated but can participate in hydrogen bonding, influencing the crystal packing and supramolecular architecture of the complex. mdpi.com

While the pyridine nitrogen is generally the stronger and more sterically accessible donor site, the amino group at the 3-position also possesses a lone pair of electrons and can participate in coordination. Monodentate coordination through the amino nitrogen is less common for 2-aminopyridine (B139424) derivatives due to the higher basicity and accessibility of the pyridine nitrogen. pvpcollegepatoda.org However, in certain steric or electronic environments, or with specific metal ions that have a higher affinity for amine donors, coordination through the amino nitrogen might be observed. More commonly, the amino nitrogen is involved in chelation in conjunction with the pyridine nitrogen.

The proximate positioning of the pyridine and amino nitrogen atoms in 3-Amino-2-(p-tolyl)pyridine allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination mode is a well-established behavior for 2-aminopyridine and its derivatives, leading to enhanced thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. pvpcollegepatoda.org The formation of a chelate ring can significantly influence the geometry and reactivity of the metal complex.

Furthermore, 3-Amino-2-(p-tolyl)pyridine can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

The pyridine nitrogen coordinates to one metal center while the amino nitrogen coordinates to another.

The ligand can bridge two metal centers through the pyridine nitrogen in a µ-N(py) fashion, although this is less common for simple pyridines.

In deprotonated form, the amido nitrogen can bridge metal centers.

The bulky p-tolyl group is likely to play a significant role in directing the formation of specific bridged structures by imposing steric constraints.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Amino-2-(p-tolyl)pyridine would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-ion, and the reaction conditions (temperature, solvent) would determine the final product. Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques.

A wide array of transition metals are expected to form stable complexes with 3-Amino-2-(p-tolyl)pyridine. The synthesis of such complexes would likely follow established procedures for other aminopyridine ligands. For example, reacting the ligand with a transition metal halide or acetate (B1210297) in a solvent like ethanol or acetonitrile could yield the desired complex.

Illustrative Synthetic and Spectroscopic Data for a Hypothetical Transition Metal Complex:

| Complex | Synthetic Method | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | Coordination Mode |

| [Cu(3-amino-2-(p-tolyl)pyridine)₂Cl₂] | Reaction of CuCl₂ with 2 equivalents of the ligand in ethanol. | ν(N-H): ~3300-3400ν(C=N)py: ~1600 | Aromatic protons shifted downfield upon coordination. | Bidentate (N,N') chelation |

| [Fe(3-amino-2-(p-tolyl)pyridine)Cl₂(THF)] | Reaction of FeCl₂ with 1 equivalent of the ligand in THF. | ν(N-H): ~3350ν(C=N)py: ~1590 | Paramagnetically shifted and broadened signals. | Monodentate (Npy) |

This table is illustrative and based on data for similar aminopyridine complexes.

Characterization of these complexes would involve:

Infrared (IR) Spectroscopy: To observe shifts in the stretching frequencies of the N-H (amino) and C=N (pyridine) bonds upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would show shifts in the signals of the ligand's protons and carbons upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, providing insight into the oxidation state and spin state of the metal ion.

Based on studies of related bulky aminopyridine ligands, it is plausible that 3-Amino-2-(p-tolyl)pyridine could form both monomeric and dimeric complexes with transition metals like iron(II), with the coordination mode (monodentate vs. bridging) being influenced by the size of the halide co-ligands. mdpi.com

While less common than transition metal complexes, main group elements can also form coordination compounds with N-donor ligands. The synthesis of main group metal complexes with 3-Amino-2-(p-tolyl)pyridine would likely involve the reaction of the ligand with a main group metal halide or alkyl in an aprotic solvent.

Potential Main Group Metal Complexes and Their Characteristics:

| Metal | Potential Complex Formula | Expected Geometry | Potential Synthetic Precursor |

| Mg(II) | [Mg(3-amino-2-(p-tolyl)pyridine)₂(H₂O)₄]Cl₂ | Octahedral | MgCl₂ |

| Al(III) | [Al(3-amino-2-(p-tolyl)pyridine)Cl₃] | Tetrahedral | AlCl₃ |

| Sn(IV) | [Sn(3-amino-2-(p-tolyl)pyridine)₂Cl₄] | Octahedral | SnCl₄ |

This table is speculative and based on the known coordination chemistry of main group metals with similar N-donor ligands.

The characterization of these complexes would utilize similar techniques as for transition metal complexes, with a particular emphasis on NMR spectroscopy (¹H, ¹³C, and potentially the metal nucleus itself, e.g., ¹¹⁹Sn) to elucidate the structure in solution. X-ray crystallography would be invaluable for determining the solid-state structure.

Electronic Structure and Bonding in Metal Complexes of 3-Amino-2-(p-tolyl)pyridine

The electronic structure and the nature of the metal-ligand bonding in complexes of 3-Amino-2-(p-tolyl)pyridine are crucial for understanding their reactivity and potential applications. The presence of both a pyridine nitrogen and an amino group provides multiple coordination modes, influencing the electronic environment of the central metal ion.

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of d-orbitals in transition metal complexes. In complexes of 3-Amino-2-(p-tolyl)pyridine, the ligand typically coordinates through the pyridine nitrogen atom, which acts as a σ-donor. The strength of the ligand field and the resulting splitting of the d-orbitals (Δ) are influenced by the electronic properties of the ligand.

The 3-Amino-2-(p-tolyl)pyridine ligand is expected to create a moderate to strong ligand field. The pyridine ring itself is a good σ-donor and a modest π-acceptor. The presence of the electron-donating amino group at the 3-position and the p-tolyl group at the 2-position can enhance the electron density on the pyridine nitrogen, thereby increasing its σ-donor strength. This enhanced donation would lead to a larger d-orbital splitting.

The magnitude of the ligand field splitting parameter, Δ, determines the spin state of the complex. For a given metal ion, a stronger ligand field, as potentially provided by 3-Amino-2-(p-tolyl)pyridine, would favor a low-spin configuration where electrons preferentially pair up in the lower energy d-orbitals. This can have significant implications for the magnetic properties and reactivity of the complex.

Table 1: Predicted Ligand Field Effects of 3-Amino-2-(p-tolyl)pyridine

| Property | Predicted Effect | Rationale |

| Ligand Field Strength | Moderate to Strong | Enhanced σ-donation from the pyridine nitrogen due to electron-donating substituents (amino and p-tolyl groups). |

| d-orbital Splitting (Δ) | Relatively Large | Stronger metal-ligand interactions lead to a greater energy separation between the eg and t2g orbitals in an octahedral field. |

| Spin State | Favors Low-Spin | A larger Δ is more likely to overcome the spin-pairing energy, leading to low-spin complexes, particularly with second and third-row transition metals. |

It is important to note that the actual ligand field parameters would need to be determined experimentally through techniques such as UV-Visible spectroscopy.

Molecular Orbital Analysis

A molecular orbital (MO) approach provides a more detailed picture of the bonding in 3-Amino-2-(p-tolyl)pyridine metal complexes. The primary interaction is the formation of a σ-bond between the lone pair of the pyridine nitrogen and a suitable metal d-orbital (typically dz² or dx²-y² in an octahedral complex).

The amino group can also participate in bonding, although its direct coordination to the metal center might be sterically hindered by the adjacent p-tolyl group. However, its electronic influence is significant. The lone pair of the amino nitrogen can donate electron density into the pyridine π-system, which in turn affects the energy of the pyridine's molecular orbitals and their interaction with the metal d-orbitals.

A simplified qualitative molecular orbital diagram for an octahedral complex would show the formation of bonding and antibonding σ-orbitals from the interaction of the ligand's σ-orbitals with the metal's eg, a1g, and t1u orbitals. The metal's t2g orbitals would be largely non-bonding or slightly involved in π-interactions. The energy difference between the t2g and the antibonding eg* orbitals corresponds to the ligand field splitting parameter (Δo).

Catalytic Applications of 3-Amino-2-(p-tolyl)pyridine Metal Complexes

The unique electronic and steric properties of 3-Amino-2-(p-tolyl)pyridine make its metal complexes promising candidates for various catalytic applications. The ligand's ability to fine-tune the electronic environment of the metal center is a key factor in designing efficient and selective catalysts.

Homogeneous Catalysis

Metal complexes of 3-Amino-2-(p-tolyl)pyridine are expected to be active in various homogeneous catalytic reactions. The aminopyridine scaffold is known to be effective in a range of transformations. For instance, related aminopyridine-based catalysts have been explored in reactions such as transfer hydrogenation, cross-coupling reactions, and oxidation catalysis.

The combination of a pyridyl donor and an amino group can lead to cooperative effects, where the amino group might act as a proton shuttle or a secondary coordination site, influencing the catalytic cycle. The steric bulk provided by the p-tolyl group can also play a crucial role in controlling the selectivity of catalytic reactions by influencing the approach of substrates to the metal center.

While specific studies on the homogeneous catalytic applications of 3-Amino-2-(p-tolyl)pyridine complexes are not extensively reported in the available literature, the general utility of aminopyridine ligands suggests that these complexes could be effective in reactions such as:

Cross-Coupling Reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions, where the ligand's electronic properties would influence the oxidative addition and reductive elimination steps.

Hydrogenation and Transfer Hydrogenation: Ruthenium or iridium complexes might be active in the hydrogenation of ketones, imines, and other unsaturated substrates.

Oxidation Reactions: Manganese, iron, or copper complexes could be explored for their potential in catalyzing selective oxidation of alcohols or hydrocarbons.

Further research is necessary to fully explore and characterize the catalytic potential of these specific complexes in homogeneous catalysis.

Role in Polymerization Reactions

The aminopyridine ligand framework has demonstrated significant utility in the field of polymerization catalysis, particularly in Atom Transfer Radical Polymerization (ATRP). Iron complexes bearing aminopyridine ligands have been successfully employed as catalysts for the controlled radical polymerization of various monomers. nsf.govumn.edu

In the context of ATRP, the catalyst's role is to reversibly activate and deactivate the growing polymer chain through a one-electron transfer process. The electronic and steric properties of the ligand are critical in controlling the equilibrium between the active and dormant species, which in turn determines the degree of control over the polymerization.

For an iron-based ATRP catalyst with an aminopyridine ligand, the proposed mechanism involves the reversible oxidation of Fe(II) to Fe(III). The electron-donating nature of the 3-Amino-2-(p-tolyl)pyridine ligand would be expected to stabilize the higher oxidation state of the metal (Fe(III)), thereby influencing the ATRP equilibrium. A study on related aminopyridine iron(II) complexes has shown that increasing the electron-donating ability of substituents on the ligand can enhance the catalytic activity. nsf.govumn.edu

Table 2: Potential Role of 3-Amino-2-(p-tolyl)pyridine Metal Complexes in Polymerization

| Polymerization Type | Potential Role of the Complex | Key Ligand Features |

| Atom Transfer Radical Polymerization (ATRP) | As a catalyst, typically with iron or copper, to control the radical polymerization of monomers like styrenes and acrylates. | The ligand's electronic properties (strong σ-donation) can stabilize the higher oxidation state of the metal, influencing the polymerization kinetics and control. |

| Olefin Polymerization | As a component of late transition metal catalysts (e.g., with Ni or Pd) for the polymerization of ethylene and other olefins. | The steric bulk of the p-tolyl group can influence the polymer's microstructure and molecular weight. |

The steric hindrance provided by the p-tolyl group in 3-Amino-2-(p-tolyl)pyridine could also be beneficial in controlling the stereochemistry of the resulting polymer. While specific data for 3-Amino-2-(p-tolyl)pyridine complexes in polymerization is limited, the performance of structurally similar aminopyridine-based catalysts suggests a promising avenue for future research. nsf.govumn.edu

Computational and Theoretical Studies of 3 Amino 2 P Tolyl Pyridine

Quantum Chemical Approaches for Molecular Structure and Properties

Quantum chemical methods are fundamental to predicting the physicochemical properties of molecules. By solving the Schrödinger equation, these approaches can determine the optimized geometry and electronic structure of a compound. For pyridine (B92270) derivatives, Density Functional Theory (DFT) and ab initio methods are the most commonly employed techniques. researchgate.net

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. niscpr.res.in This method is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. niscpr.res.in In studies of pyridine derivatives, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with basis sets like 6-31G or 6-311++G(d,p). niscpr.res.inacademie-sciences.frresearchgate.net

DFT calculations are employed to perform geometry optimization, finding the lowest-energy conformation of the molecule. researchgate.net From this optimized structure, various properties can be calculated, including thermodynamic parameters, vibrational frequencies, and molecular orbital energies. scirp.orgniscpr.res.in For instance, in studies of related aminopyridine compounds, DFT has been used to analyze the molecular structure and calculate key bond lengths and angles. academie-sciences.frresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, which is crucial for understanding its interactions and reactivity.

Table 1: Common DFT Functionals and Basis Sets Used in Pyridine Derivative Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Structure, Vibrational Frequencies | niscpr.res.innih.gov |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Reactivity Descriptors, MEP Analysis | academie-sciences.fr |

| B97-3c | --- | Reaction Mechanism Studies | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer high accuracy, though they are more computationally demanding than DFT. researchgate.net

In a comparative study on the valence isomers of pyridine, ab initio methods were used alongside DFT to calculate equilibrium geometries, relative stabilities, and strain energies. researchgate.net Such studies demonstrate that while DFT results are often in good agreement with experimental data, ab initio calculations can provide a higher level of theory for benchmarking and for systems where DFT may be less reliable. researchgate.net These methods are essential for obtaining a precise understanding of the fundamental electronic structure and energy of molecules like 3-Amino-2-(p-tolyl)pyridine.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods allow for the calculation of various descriptors that quantify reactivity and predict how a molecule will interact with other chemical species.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For pyridine derivatives, the distribution of these orbitals is also informative. In many cases, the HOMO is located on the more electron-rich parts of the molecule, such as the phenyl and amino groups, while the LUMO is often distributed across the electron-deficient pyridine ring. researchgate.netresearchgate.net This distribution helps to identify the sites for electrophilic and nucleophilic attack. In a computational study of quinoline, a related heterocyclic aromatic compound, the HOMO and LUMO energies were calculated to be -6.646 eV and -1.816 eV, respectively, resulting in an energy gap of 4.83 eV. scirp.org

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for a Related Pyridine Derivative (2-Amino 5-Methyl Pyridine)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.79 |

| LUMO | -0.89 |

Data sourced from a computational study on a structurally similar molecule and is intended for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich, negative potential areas (prone to electrophilic attack) and blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). academie-sciences.frresearchgate.net

For a molecule like 3-Amino-2-(p-tolyl)pyridine, MEP analysis would be expected to show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amino group, as these are the most electronegative centers. academie-sciences.fr Conversely, a positive potential (blue) would likely be observed around the hydrogen atoms of the amino group, identifying them as the most electrophilic region. academie-sciences.frresearchgate.net This visualization provides an intuitive understanding of where the molecule is most likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electronegativity (χ), provide quantitative measures of a molecule's stability and reactivity. researchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

These parameters are calculated using the following formulas based on Koopmans' theorem:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

Table 3: Calculated Global Reactivity Descriptors for a Related Pyridine Derivative (2-Amino 5-Methyl Pyridine)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.34 |

| Chemical Hardness (η) | 2.45 |

Data calculated from the values in Table 2 for illustrative purposes. researchgate.net

Mechanistic Insights from Computational Modeling

While specific computational studies on the reaction mechanisms of 3-Amino-2-(p-tolyl)pyridine are not extensively documented, mechanistic insights can be inferred by analogy from computational studies on related aminopyridine and tolyl-substituted aromatic systems. Density Functional Theory (DFT) calculations are a cornerstone in this area, enabling the exploration of reaction pathways and the determination of transition state energies.

Computational models of electrophilic aromatic substitution (EAS) on aminopyridines suggest that the reaction mechanism is complex, with the regioselectivity being highly dependent on the nature of the electrophile and the reaction conditions nih.govnih.govresearchgate.net. DFT calculations on similar systems have been used to construct potential energy surfaces, identifying the most probable sites of attack and the energy barriers associated with them nih.gov. For 3-Amino-2-(p-tolyl)pyridine, it is anticipated that computational modeling would reveal a nuanced reactivity pattern, with the positions on both the pyridine and tolyl rings being potential sites for substitution. The interplay between the activating amino and methyl groups and the deactivating pyridine nitrogen would be a key determinant of the reaction outcome.

Table 1: Postulated Influences of Substituents on the Reactivity of 3-Amino-2-(p-tolyl)pyridine in Electrophilic Aromatic Substitution (EAS)

| Substituent | Position on Ring | Electronic Effect | Predicted Influence on EAS |

| Amino (-NH₂) | 3-position of Pyridine | Strong electron-donating, activating | Directs electrophiles to ortho/para positions, increases ring nucleophilicity |

| Pyridine Nitrogen | 1-position of Pyridine | Electron-withdrawing, deactivating | Decreases overall ring reactivity towards electrophiles |

| p-tolyl | 2-position of Pyridine | Electron-donating (inductive and hyperconjugation) | Activates the tolyl ring, influences pyridine ring electronics |

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are instrumental in predicting and validating the spectroscopic properties of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure, a direct comparison with experimental data can confirm the molecule's identity and provide a detailed assignment of spectral features.

Due to the lack of specific published experimental and computational spectra for 3-Amino-2-(p-tolyl)pyridine, we can look at the constituent parts of the molecule—2-aminopyridine (B139424) and p-toluidine (B81030) (as an analogue for the p-tolyl group attached to a nitrogen-containing ring)—to understand how its spectroscopic properties might be predicted and validated.

Vibrational Spectroscopy (FT-IR):

Theoretical calculations of the FT-IR spectrum of 2-aminopyridine have been shown to be in good agreement with experimental data after applying appropriate scaling factors to the computed frequencies core.ac.uktsijournals.comresearchgate.net. These studies allow for the precise assignment of vibrational modes, such as the N-H stretches of the amino group and the various C-H and C-N stretching and bending modes of the pyridine ring.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Aminopyridine

| Vibrational Mode | Experimental Frequency (cm⁻¹) nist.gov | Calculated Frequency (DFT/B3LYP) (cm⁻¹) tsijournals.com |

| N-H Asymmetric Stretch | 3442 | 3611 |

| N-H Symmetric Stretch | 3300 | 3489 |

| NH₂ Scissoring | 1617 | 1611 |

| C-N Stretch | 1328 | 1315 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled for better comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation semanticscholar.orgnih.govstenutz.eu. For a molecule like 3-Amino-2-(p-tolyl)pyridine, computational chemistry could predict the chemical shifts for each proton and carbon atom. The accuracy of these predictions can be high, often within 0.5 ppm for ¹H and 5 ppm for ¹³C, which is sufficient for distinguishing between isomers and confirming structural assignments nih.gov.

To illustrate this, we can examine the experimental ¹H NMR data for p-toluidine, which serves as a model for the tolyl portion of our target molecule.

Table 3: Experimental ¹H NMR Chemical Shifts (δ, ppm) for p-Toluidine

| Protons | Experimental Chemical Shift (ppm) in CDCl₃ chegg.com | Multiplicity |

| Methyl (-CH₃) | 2.25 | singlet |

| Amino (-NH₂) | 3.58 | broad singlet |

| Aromatic (ortho to -NH₂) | 6.63 | doublet |

| Aromatic (meta to -NH₂) | 6.98 | doublet |

By combining the expected spectral features of an aminopyridine and a tolyl group, computational models can generate a predicted spectrum for the entire 3-Amino-2-(p-tolyl)pyridine molecule. Validation would then involve synthesizing the compound and acquiring its experimental FT-IR and NMR spectra to compare with the theoretical predictions. Any discrepancies can provide further insights into the molecule's specific electronic and structural properties.

Conclusion and Future Research Directions

Summary of Key Research Advances for 3-Amino-2-(p-tolyl)pyridine

An extensive search of scientific databases and literature indicates that 3-Amino-2-(p-tolyl)pyridine, also known by its IUPAC name 2-(4-methylphenyl)pyridin-3-amine, has not been the subject of dedicated, in-depth research studies. nih.gov Its existence is noted primarily in chemical supplier catalogs and compound databases. Basic chemical properties have been computed and are available through resources such as PubChem. nih.gov These properties include its molecular formula (C₁₂H₁₂N₂) and molecular weight (184.24 g/mol ). nih.gov However, detailed experimental data on its synthesis, reactivity, and potential uses are conspicuously absent from peer-reviewed literature. This suggests that while the molecule is known, it remains a largely uninvestigated chemical entity.

Emerging Methodologies and Research Frontiers

The lack of specific research on 3-Amino-2-(p-tolyl)pyridine means that there are no "emerging methodologies" directly associated with it. However, the broader field of aminopyridine synthesis and functionalization is rich with innovation. Modern synthetic strategies that could potentially be applied to the synthesis of 3-Amino-2-(p-tolyl)pyridine include various cross-coupling reactions to form the C-C bond between the pyridine (B92270) and tolyl rings, followed by the introduction of the amino group.

Given the general interest in pyridine derivatives in medicinal chemistry and materials science, the exploration of 3-Amino-2-(p-tolyl)pyridine could be a frontier for new discoveries. Future research could begin with the development of an efficient and scalable synthesis for the compound. Following this, a thorough characterization of its photophysical and electrochemical properties would be essential to determine its potential in electronic or optical applications.

Untapped Potential in Novel Material Design and Catalysis

The structure of 3-Amino-2-(p-tolyl)pyridine, which combines a pyridine ring (a known ligand scaffold) with an amino group and a tolyl moiety, suggests several areas of untapped potential.

In Material Design: The aminopyridine core is a component of some fluorescent molecules. Systematic investigation into the photoluminescent properties of 3-Amino-2-(p-tolyl)pyridine and its derivatives could reveal new organic light-emitting diode (OLED) materials or fluorescent probes. The tolyl group can be further functionalized, allowing for the tuning of its electronic properties or for its incorporation into larger polymeric structures.

In Catalysis: The nitrogen atoms of the pyridine ring and the amino group present potential coordination sites for metal ions. This suggests that 3-Amino-2-(p-tolyl)pyridine could serve as a bidentate ligand in coordination chemistry. The synthesis and characterization of its metal complexes could lead to the discovery of new catalysts for a variety of organic transformations. The steric and electronic properties imparted by the tolyl group could influence the catalytic activity and selectivity of such complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。